REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:15])=[N:4][O:5][C:6]=1[C:7]1([C:10]([O:12]CC)=[O:11])[CH2:9][CH2:8]1.[OH-].[Na+]>C1COCC1>[Br:1][C:2]1[C:3]([CH3:15])=[N:4][O:5][C:6]=1[C:7]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]1 |f:1.2|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The dark brown bi-phasic reaction mixture was vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the homogeneous mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CUSTOM
|
Details
|
The product crystallizes upon acidification of the aqueous layer
|
Type
|
STIRRING
|
Details
|
After vigorously stirring for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
WASH
|
Details
|
washed with cold (0° C.) water (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give white crystals
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NOC1C1(CC1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 40.6 mmol | |
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |